![molecular formula C12H11ClN4O2 B1529381 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid CAS No. 1284159-82-5](/img/structure/B1529381.png)
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid
Overview
Description
“2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1284159-82-5 . It has a molecular weight of 278.7 and its IUPAC name is 2-chloro-6-(5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder with a predicted boiling point of 685.9±55.0 °C and a predicted density of 1.59±0.1 g/cm3 . Its pKa is predicted to be 3.02±0.10 .Scientific Research Applications
Functionalization Reactions
The compound has been involved in studies on functionalization reactions, such as those involving 1H-pyrazole-3-carboxylic acids. These reactions have led to the synthesis of various derivatives, highlighting the compound's utility in organic synthesis and chemical transformations. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the formation of 3H-imidazo[4,5-b]pyridine derivatives from similar reactions illustrate its versatility in chemical synthesis (Yıldırım et al., 2005).
Synthesis of Nucleoside Derivatives
Research has also been conducted on the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, utilizing bases related to the compound . These derivatives have shown potential in various biological applications, including ADA inhibitory activity, demonstrating the compound's relevance in bioorganic and medicinal chemistry (Cristalli et al., 1994).
Antimicrobial Activity Studies
Compounds related to 2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. Such studies contribute to the understanding of the compound's potential applications in developing new antimicrobial agents and exploring their mechanism of action (El-Mariah et al., 2006).
Molecular Docking and In Vitro Screening
In the realm of computational chemistry and drug discovery, the compound has been involved in molecular docking studies and in vitro screenings for various biological activities. This includes the synthesis of novel derivatives and their evaluation against specific targets, which aids in the design of compounds with potential therapeutic applications (Flefel et al., 2018).
properties
IUPAC Name |
2-chloro-6-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-9-5-8(12(18)19)6-10(15-9)17-4-3-16-2-1-14-11(16)7-17/h1-2,5-6H,3-4,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVOWNDAWDFDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1C3=NC(=CC(=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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